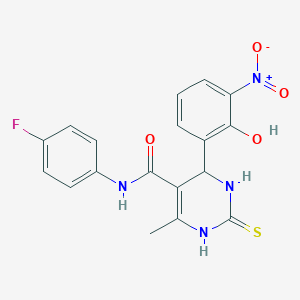
N-cyclohexyl-2-(4-methyl-1-piperidinyl)acetamide hydrochloride
Übersicht
Beschreibung
N-cyclohexyl-2-(4-methyl-1-piperidinyl)acetamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CPP-109 and is a derivative of the well-known drug, GABA. CPP-109 has been found to have potential therapeutic effects in the treatment of addiction and other neurological disorders. In
Wirkmechanismus
CPP-109 works by inhibiting the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting the breakdown of GABA, CPP-109 increases the levels of this neurotransmitter in the brain, which can have a calming effect and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-109 has been found to have a number of biochemical and physiological effects in the brain. Studies have shown that CPP-109 can increase the levels of GABA in the brain, which can have a calming effect and reduce drug-seeking behavior. Additionally, CPP-109 has been found to increase the levels of dopamine in the brain, which is a neurotransmitter that is associated with pleasure and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPP-109 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, CPP-109 has been found to have potential therapeutic effects in the treatment of addiction and other neurological disorders. However, one of the limitations of using CPP-109 in lab experiments is that it can be difficult to obtain and is relatively expensive.
Zukünftige Richtungen
There are a number of future directions for research on CPP-109. One area of research is to explore the potential therapeutic effects of CPP-109 in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Additionally, research could focus on developing more cost-effective methods for synthesizing CPP-109 and exploring the potential of other derivatives of GABA for the treatment of addiction and other neurological disorders.
Conclusion:
In conclusion, CPP-109 is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential therapeutic effects in the treatment of addiction and other neurological disorders. Through the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPP-109, we have gained a better understanding of the potential of this compound in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic effects in the treatment of addiction, particularly cocaine and alcohol addiction. Studies have shown that CPP-109 can reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, CPP-109 has been found to have potential therapeutic effects in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-methylpiperidin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O.ClH/c1-12-7-9-16(10-8-12)11-14(17)15-13-5-3-2-4-6-13;/h12-13H,2-11H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIOMAMJZRAPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2-(4-methyl-1-piperidinyl)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-adamantyl)-N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B4138383.png)
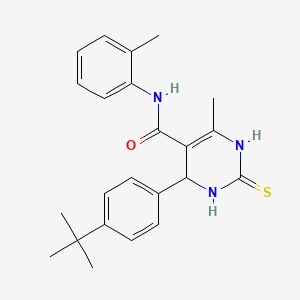
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4138418.png)

![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4138444.png)
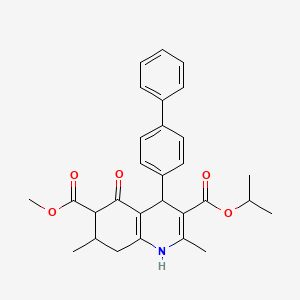
![N-[3-(2-methyl-1,3-benzoxazol-5-yl)phenyl]acetamide](/img/structure/B4138453.png)
![2-{2-[(2-{[(2-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4138455.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4138476.png)
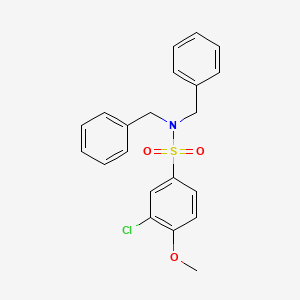
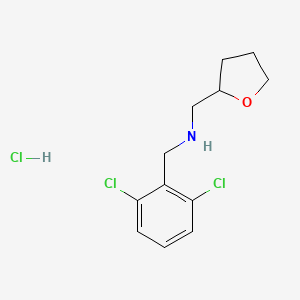
![N-(3'-methoxy-4-biphenylyl)-1-[3-(methylthio)propyl]-3-piperidinecarboxamide](/img/structure/B4138496.png)
![17-(2-aminoethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4138503.png)
